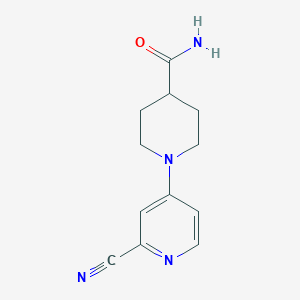
5-Cyclopropyl-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol. It is widely used in scientific research and has significant potential in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 5-Cyclopropyl-2-methoxyaniline is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain and neuronal plasticity.
Biochemical and physiological effects:
5-Cyclopropyl-2-methoxyaniline has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. In addition, it has been shown to reduce pain and improve cognitive function in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Cyclopropyl-2-methoxyaniline in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, its limited solubility in water can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-Cyclopropyl-2-methoxyaniline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects in animal models of disease, and further studies are needed to determine its potential clinical utility. Another area of interest is its potential use as an anti-tumor agent. It has been shown to have cytotoxic effects on cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Finally, further research is needed to fully understand the mechanism of action of 5-Cyclopropyl-2-methoxyaniline and its potential therapeutic targets.
Synthesemethoden
The synthesis of 5-Cyclopropyl-2-methoxyaniline involves the reaction of cyclopropylamine with 2-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-methoxyaniline has been extensively studied for its potential therapeutic effects. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-cyclopropyl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-5-4-8(6-9(10)11)7-2-3-7/h4-7H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAFPBRFFFEVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7555355.png)
![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![2-[1-(3-Fluoro-4-methylphenyl)triazol-4-yl]ethanol](/img/structure/B7555387.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)

![[1-[(4-Pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanol](/img/structure/B7555408.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)
